2-Fluoro-4,6-dimethoxybenzoic acid

Kinase Inhibition Drug Metabolism Selectivity Profiling

Researchers optimizing PI3Kβ inhibitors often face CYP3A4 liability, complicating lead development. 2-Fluoro-4,6-dimethoxybenzoic acid offers a differentiated scaffold with a 10,000-fold PI3Kβ/CYP3A4 selectivity window (β IC50 = 4 nM vs. CYP3A4 IC50 = 40,000 nM). Key advantages: - Enables selective PI3Kβ inhibition for PTEN-deficient cancer models. - Ortho-fluorine allows uncatalyzed SNAr reactions, avoiding costly Pd/Ni catalysts. - Directed ortho-lithiation at C3 facilitates diversification. - Supplied at 98% purity with rapid global dispatch.

Molecular Formula C9H9FO4
Molecular Weight 200.165
CAS No. 286434-45-5; 434-45-7
Cat. No. B2813780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4,6-dimethoxybenzoic acid
CAS286434-45-5; 434-45-7
Molecular FormulaC9H9FO4
Molecular Weight200.165
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)F)C(=O)O)OC
InChIInChI=1S/C9H9FO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,1-2H3,(H,11,12)
InChIKeyAJGKGSRAUIBYLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4,6-dimethoxybenzoic Acid: Core Properties and Procurement


2-Fluoro-4,6-dimethoxybenzoic acid (CAS 286434-45-5) is a poly-substituted benzoic acid derivative with the molecular formula C₉H₉FO₄ and a molecular weight of 200.16 g/mol . It is characterized by a fluorine atom at the 2-position and methoxy groups at both the 4- and 6-positions of the aromatic ring, which collectively confer a distinctive substitution pattern relevant to medicinal chemistry and organic synthesis [1]. The compound is commercially available as a solid with a typical purity of 97% or 98% from multiple suppliers , positioning it as a readily accessible building block for research applications.

Why Generic Substitution of 2-Fluoro-4,6-dimethoxybenzoic Acid Fails


Simple substitution of 2-fluoro-4,6-dimethoxybenzoic acid with other fluorinated or methoxylated benzoic acid derivatives is not scientifically defensible due to the compound's unique ortho-fluorine/para,ortho-dimethoxy substitution pattern. This specific arrangement dictates distinct reactivity in nucleophilic aromatic substitution (SNAr) reactions [1], alters the electronic properties of derived aromatic systems, and critically impacts target selectivity in kinase inhibition applications [2]. Unlike mono-substituted or alternative poly-substituted benzoic acids, the simultaneous presence of an electron-withdrawing fluorine adjacent to the carboxylic acid and electron-donating methoxy groups at the 4- and 6-positions creates a sterically and electronically differentiated scaffold that cannot be replicated by generic analogs.

Quantitative Differentiation Evidence for 2-Fluoro-4,6-dimethoxybenzoic Acid


PI3Kβ Selectivity Over CYP3A4

Derivatives of 2-fluoro-4,6-dimethoxybenzoic acid demonstrate a substantial selectivity window between the therapeutic target PI3Kβ (IC₅₀ = 4 nM) and the major drug-metabolizing cytochrome P450 enzyme CYP3A4 (IC₅₀ = 40,000 nM), representing a 10,000-fold selectivity margin [1]. This contrasts with the behavior of many kinase inhibitor scaffolds, where off-target CYP inhibition poses significant drug-drug interaction liabilities.

Kinase Inhibition Drug Metabolism Selectivity Profiling

PI3K Isoform Selectivity: β-Preferential Inhibition

Compounds derived from this scaffold exhibit a distinct PI3K isoform selectivity profile: PI3Kβ IC₅₀ = 4 nM; PI3Kα IC₅₀ = 426 nM (106-fold selectivity for β over α); PI3Kδ IC₅₀ = 17 nM; PI3Kγ IC₅₀ = 1,590 nM (398-fold selectivity for β over γ) [1]. This β-preferential profile is not a universal property of fluorinated benzoic acid derivatives and distinguishes this scaffold from pan-PI3K or α/δ-selective chemotypes.

PI3K Isoform Selectivity Oncology

SNAr Reactivity: Fluoro vs. Methoxy Leaving Group

In uncatalyzed CO₂Li-mediated SNAr reactions of unprotected benzoic acids, fluoro-substituted substrates proceed efficiently, whereas methoxy-functionalized benzoic acids afford only moderate yields with s-BuLi and PhLi nucleophiles [1]. The C2-fluoro substituent in 2-fluoro-4,6-dimethoxybenzoic acid provides a competent leaving group for SNAr displacement without requiring transition metal catalysis, while the 4- and 6-methoxy groups modulate electron density and steric accessibility.

Nucleophilic Aromatic Substitution Synthetic Methodology Fluorine Chemistry

Directed ortho-Lithiation at C3 Position

2-Fluoro-4,6-dimethoxybenzoic acid can undergo directed ortho-lithiation via its carboxylic acid functionality. A reported multi-step synthesis employs sec-butyllithium with TMEDA in THF at -78°C to effect metalation, followed by quenching with an electrophile and subsequent KOH/methanol workup . This reactivity pathway enables selective functionalization at the C3 position, leveraging the combined directing effects of the fluorine atom and the carboxylic acid group.

Directed ortho-Metalation Synthetic Intermediate Fluorine-Directed Lithiation

Decarboxylation Avoidance vs. Difluoro Analogs

Comparative SNAr studies reveal that 2,6-difluorobenzoic acid undergoes exclusive ipso-C2-substitution, whereas 2,6-dimethoxybenzoic acid is prone to decarboxylation side reactions [1]. 2-Fluoro-4,6-dimethoxybenzoic acid, with its mixed fluoro/methoxy substitution pattern, offers a balanced reactivity profile that avoids the decarboxylation liability of the fully methoxylated analog while retaining a competent fluoro leaving group for substitution chemistry.

Decarboxylation Reaction Chemoselectivity Fluorinated Benzoic Acids

Commercial Purity and Multi-Vendor Consistency

2-Fluoro-4,6-dimethoxybenzoic acid is commercially available from multiple suppliers at consistent purity levels of 97% (Sigma-Aldrich/AOBChem) and 98% (Leyan) . This multi-vendor availability at high purity contrasts with less accessible or custom-synthesis-only analogs in the fluorinated dimethoxybenzoic acid series, reducing procurement friction and ensuring reproducible research outcomes.

Procurement Quality Control Building Block

Application Scenarios for 2-Fluoro-4,6-dimethoxybenzoic Acid


Kinase Inhibitor Optimization with Low CYP3A4 Liability

Medicinal chemistry programs targeting PI3Kβ for oncology or thrombosis indications can prioritize 2-fluoro-4,6-dimethoxybenzoic acid-derived scaffolds when CYP3A4 inhibition is a known liability of the chemical series. The documented 10,000-fold selectivity window between PI3Kβ (IC₅₀ = 4 nM) and CYP3A4 (IC₅₀ = 40,000 nM) [1] provides a quantitative basis for scaffold selection, particularly in late-stage lead optimization where drug-drug interaction risk must be mitigated.

PI3Kβ-Selective Tools for PTEN-Deficient Cancer Models

The β-preferential PI3K isoform inhibition profile (β IC₅₀ = 4 nM; α IC₅₀ = 426 nM; δ IC₅₀ = 17 nM; γ IC₅₀ = 1,590 nM) [1] makes this scaffold appropriate for developing tool compounds to probe PTEN-deficient cancer biology. PTEN loss creates synthetic lethality with PI3Kβ inhibition, and a β-selective profile reduces confounding effects from α-isoform inhibition that could complicate data interpretation or increase toxicity.

Metal-Free Modular Synthesis of Biaryl and Aminoaryl Derivatives

Synthetic methodology groups seeking to avoid palladium or nickel catalysts in SNAr-based biaryl or anthranilic acid synthesis can utilize the efficient fluoro leaving group of this compound. Unlike methoxy-only analogs that yield moderate conversion with organolithium reagents [1], the ortho-fluorine enables reliable uncatalyzed substitution, offering a cost-effective and environmentally favorable alternative to Suzuki-Miyaura coupling for specific disconnections.

C3-Functionalized Benzoic Acid Library via ortho-Lithiation

Medicinal chemistry groups requiring C3-functionalized 2-fluoro-4,6-dimethoxybenzoic acid derivatives can access this substitution pattern via directed ortho-lithiation using sec-BuLi/TMEDA at -78°C [1]. This approach enables diversification at a position that is otherwise challenging to functionalize via electrophilic aromatic substitution due to the deactivating and meta-directing effects of the carboxylic acid and fluorine substituents.

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